3-keto-20(S)-Protopanaxatriol
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Description
3-keto-20(S)-Protopanaxatriol is a steroidal sapogenin . Sapogenins are a type of natural steroid present in a variety of plants, and they are the aglycones of saponins . They are characterized by their specific physical properties and reactions .
Chemical Reactions Analysis
Sapogenins of the 20p-series, which 3-keto-20(S)-Protopanaxatriol likely belongs to, are characterized by a spiro-ketal side chain which is much more labile than the 20a-series . Thus the latter group is not attacked by mild CrOs oxidation . Sapogenins of the 20@,25~-series are cleaved to acidic intermediates which on alkaline treatment yield A18-20-ketopregnenes .Physical And Chemical Properties Analysis
The physical properties of 20-isosapogenins, a group that 3-keto-20(S)-Protopanaxatriol likely belongs to, have been studied . They are characterized by being much more dextrorotatory than their 25-analogs . Both series have infrared spectra which differ from each other and from those of the analogous 2Oa-compounds .Scientific Research Applications
Cytotoxic Effects on Cancer Cells : Transformation of 20(S)-protopanaxatriol by Mucor spinosus fungus yielded metabolites with significant cytotoxic effects on human leukemia cells (Tian, Guo, Han, & Guo, 2005). Another study found similar cytotoxic activities against three human cancer cell lines (Zhang, Guo, Tian, Liu, Li, Zhou, & Guo, 2007).
Neuroprotective Effects : 20(S)-protopanaxatriol has been reported to have neuroprotective effects and improve memory in mice, showing potential as a treatment for cognitive deficits in Alzheimer's disease (Lu, Lv, Dong, Jiang, Wang, Wang, Li, Chen, Fan, Wang, & Liu, 2018).
Antiallergic Effects : 20(S)-protopanaxatriol demonstrated an antiallergic effect by reducing the release of inflammatory mediators in mast cells activated by a specific antigen/antibody reaction (Kim, Ro, & Lee, 2014).
Cardioprotective Effects : A study found that 20(S)-protopanaxatriol can induce apoptosis in activated rat hepatic stellate cells, suggesting potential use in treating liver fibrosis (Park, Zhao, Kim, & Sohn, 2006). Another research showed its inhibitory effect on myocardial injury induced by isoproterenol in rats (Han, Meng, Li, Zhang, Bi, & Jiang, 2011).
Metabolism and Pharmacokinetics : The study of its metabolism revealed important insights, such as the identification of 22 metabolites in rats, providing a deeper understanding of its safety and efficacy (He, Zhou, Li, Han, Ji, Yang, & Wang, 2014).
properties
IUPAC Name |
(8R,10R,14R)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O4/c1-18(2)10-9-13-30(8,34)19-11-15-28(6)24(19)20(31)16-22-27(5)14-12-23(33)26(3,4)25(27)21(32)17-29(22,28)7/h10,19-25,31-34H,9,11-17H2,1-8H3/t19?,20?,21?,22?,23?,24?,25?,27-,28-,29-,30+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCBCKBYTHZQGZ-QFBBNHBNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CC(C4[C@@]3(CCC(C4(C)C)O)C)O)C)O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-keto-20(S)-Protopanaxatriol |
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